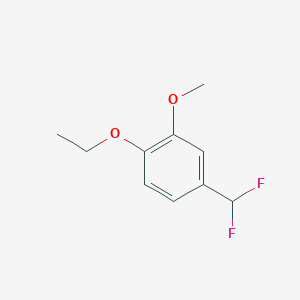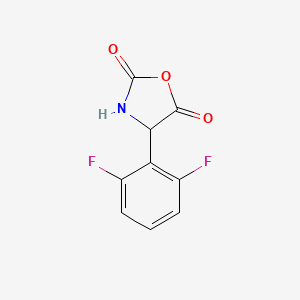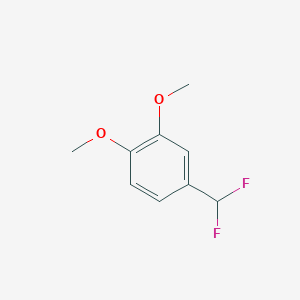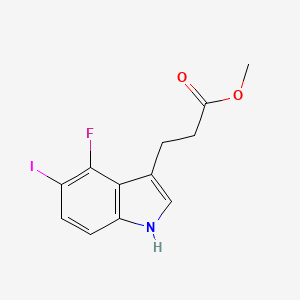
Methyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a bromine atom attached to the pyridine ring and a methyl ester group attached to the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid with a suitable pyrrole derivative under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyrrole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like triethylamine are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biological assays to study the interactions of various biomolecules.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of Methyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromine atom and the ester group play crucial roles in the compound’s binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include key signaling proteins or metabolic enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(5-Bromo-2-pyridyl)acetate: Similar in structure but with an acetate group instead of a pyrrole ring.
5-Bromo-2-methoxypyridine: Lacks the pyrrole ring and ester group but shares the bromopyridine core.
2-(5-Bromopyridin-2-yl)propan-2-ol: Contains a hydroxyl group instead of an ester group.
Uniqueness
Methyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate is unique due to the combination of the bromopyridine and pyrrole moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H9BrN2O2 |
|---|---|
Molekulargewicht |
281.10 g/mol |
IUPAC-Name |
methyl 3-(5-bromopyridin-2-yl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)10-8(4-5-13-10)9-3-2-7(12)6-14-9/h2-6,13H,1H3 |
InChI-Schlüssel |
RTUJUFMIDVVSFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CN1)C2=NC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13709901.png)











![2,2,4-Trifluorobenzo[d][1,3]dioxole](/img/structure/B13709996.png)
